Dichloronitromethane

UV photolysis pH-dependent kinetics water treatment

Dichloronitromethane (DCNM, CAS 7119-89-3) is a chlorinated halonitromethane (HNM) belonging to a class of nitrogenous disinfection by-products (N-DBPs) formed during chlorine/chloramine disinfection and ozonation of waters containing natural organic matter and bromide ions. Structurally, it comprises a central methane carbon bonded to two chlorine atoms and one nitro group (CHCl₂NO₂).

Molecular Formula CHCl2NO2
Molecular Weight 129.93 g/mol
CAS No. 7119-89-3
Cat. No. B120543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloronitromethane
CAS7119-89-3
Synonymsdichloronitromethane
Molecular FormulaCHCl2NO2
Molecular Weight129.93 g/mol
Structural Identifiers
SMILESC([N+](=O)[O-])(Cl)Cl
InChIInChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H
InChIKeyXUNYLLBGLKGFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloronitromethane (CAS 7119-89-3): Halonitromethane Class Identity and Baseline Procurement Context


Dichloronitromethane (DCNM, CAS 7119-89-3) is a chlorinated halonitromethane (HNM) belonging to a class of nitrogenous disinfection by-products (N-DBPs) formed during chlorine/chloramine disinfection and ozonation of waters containing natural organic matter and bromide ions [1]. Structurally, it comprises a central methane carbon bonded to two chlorine atoms and one nitro group (CHCl₂NO₂). DCNM occurs in drinking water at low concentrations but has been identified as possessing high cytotoxicity and mutagenicity [2]. It is also used as a synthetic intermediate in organic chemistry, particularly for introducing reactive chloro and nitro functional groups into complex molecules for pharmaceutical and agrochemical research [3]. The compound exhibits moderate water solubility (reported as 17150 mg/L at 20°C, pH 7) and a LogP of approximately 1.55 .

Why Generic Halonitromethane Substitution Fails: The Procurement Case for Dichloronitromethane Specificity


Within the halonitromethane class, substitution is non-trivial due to pronounced differences in degradation kinetics, reaction pathway selectivity, and radical reactivity that are governed by halogen composition and degree of substitution [1]. Studies demonstrate that chlorinated HNMs exhibit distinct behavior compared to brominated analogs, with brominated nitromethanes being more cytotoxic and genotoxic than their chlorinated counterparts [2]. Even among the chlorinated HNMs—dichloronitromethane (DCNM), trichloronitromethane (chloropicrin, TCNM), and chloronitromethane (CNM)—the presence of zero, one, two, or three chlorine atoms yields substantially different reaction rate constants with common reductants and radicals [3]. Consequently, procurement decisions for analytical standards, degradation studies, or synthetic intermediates cannot rely on a generic HNM; compound-specific physicochemical behavior dictates experimental outcomes and regulatory relevance. The following evidence items establish the quantifiable, comparator-based differentiation that justifies why DCNM must be explicitly specified rather than substituted with a closely related analog.

Dichloronitromethane Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


pH-Dependent UV Photolysis Rate: DCNM Exhibits Sharp Alkaline Enhancement Distinct from TCNM Inertness

Under 254 nm UV photolysis, dichloronitromethane (DCNM) demonstrates a pH-dependent degradation rate that increases sharply as pH approaches its pKa value, in contrast to trichloronitromethane (TCNM, chloropicrin), which exhibits low photolysis rates across all tested pH conditions. At acidic pH (3-5), DCNM photolysis rates remain low; however, as pH increases into the neutral-to-alkaline range, the rate rises substantially, correlating with the compound's pH-dependent molar absorptivity determined by its deprotonated fraction [1]. The authors note that the UV energy required for 50% degradation of deprotonated HNMs in real water samples is similar to that needed in UV disinfection processes [1].

UV photolysis pH-dependent kinetics water treatment advanced oxidation

Zero-Valent Iron Reactivity: DCNM Displays Intermediate Reduction Rate Between Tri- and Mono-Chlorinated Analogs

In batch experiments investigating reaction pathways and kinetics of halonitromethanes with zero-valent iron (Fe⁰), dichloronitromethane (DCNM) exhibits a geometric surface area-normalized rate constant that falls between those of trichloronitromethane (TCNM) and chloronitromethane (CNM), demonstrating a clear inverse relationship between degree of chlorination and Fe⁰ reduction rate [1]. The authors report that all three compounds reacted rapidly in the presence of Fe⁰ (1.8-4.4 g/L), with methylamine as the final product [1].

zero-valent iron reductive dechlorination reaction kinetics groundwater remediation

Hydrated Electron and Hydroxyl Radical Reactivity: DCNM Rate Constants Occupy Intermediate Position Among Halonitromethanes

Absolute bimolecular rate constants for reactions of dichloronitromethane (DCNM) with the hydrated electron (eₐq⁻) and hydroxyl radical (•OH) have been measured and fall between those reported for chloronitromethane (CNM) and bromonitromethane (BNM) [1]. The authors combined these measured absolute reaction rate constants with a kinetic computer model to elucidate reaction pathways of HNMs [2].

free radical chemistry advanced oxidation processes hydrated electron hydroxyl radical kinetic modeling

Acid Dissociation Constant (pKa): DCNM Deprotonates Near Neutral pH, Differentiating It from TCNM

The pH-dependent UV photolysis behavior of dichloronitromethane (DCNM) reveals that its photolysis rate increases sharply as the pH nears its pKa value, estimated to be approximately 7.5 based on the observed rate enhancement in the neutral-to-alkaline region [1]. In contrast, trichloronitromethane (TCNM) exhibits low photolysis rates across all tested pHs, indicating no deprotonation within the pH 3-9 range [1]. This difference stems from the presence of a deprotonable α-hydrogen in DCNM that is absent in TCNM due to full chlorine substitution.

pKa acid dissociation speciation environmental fate

Analytical Recovery by SPE: DCNM Among the Four HNMs with Reliable Quantification in Drinking Water Matrices

In a comparative evaluation of sample pretreatment methods for gas chromatography-mass spectrometry (GC-MS) analysis of halonitromethanes (HNMs), solid phase extraction (SPE) provided acceptable recoveries (>50%) for only four of nine HNMs tested in drinking water matrices [1]. Dichloronitromethane (DCNM) was among these four well-recovered HNMs, alongside trichloronitromethane, bromochloronitromethane, and dibromonitromethane [1]. The authors note that the SPE-COC-GC-MS method can serve as a good alternative to LLE-COC-GC-MS for identification and quantification of these four HNMs commonly present in tap water [1].

SPE recovery GC-MS analysis drinking water monitoring trace analysis

Degradation Pathway Bifurcation: Parallel Hydrogenolysis and α-Elimination Routes for DCNM and TCNM

Degradation of dichloronitromethane (DCNM) in the presence of zero-valent iron (Fe⁰) proceeds via parallel reaction pathways of hydrogenolysis and α-elimination, with methylamine as the final product [1]. The authors report that for trichloronitromethane (TCNM), the pathway distribution was quantified: 60.7 ± 8.7% of reaction proceeded via hydrogenolysis and 39.3 ± 6.4% via α-elimination [1]. While explicit pathway percentages for DCNM are not separately quantified in this study, the authors note that both TCNM and DCNM degradation proceeds via these parallel pathways, with average carbon and chlorine mass balances for TCNM exceeding 85% [1].

degradation mechanism reaction pathways hydrogenolysis α-elimination

Dichloronitromethane Best Application Scenarios: Where Compound-Specific Procurement Delivers Value


Analytical Reference Standard for Drinking Water Disinfection By-Product Monitoring Programs

DCNM is one of only four halonitromethanes that exhibit acceptable SPE recovery (>50%) in drinking water matrices, making it a viable target for routine GC-MS monitoring [1]. Laboratories conducting regulatory compliance testing or occurrence surveys for nitrogenous DBPs should procure DCNM certified reference standards specifically, as generic HNM mixtures may not provide accurate calibration for this compound's distinct chromatographic behavior. The compound's reliable extraction profile via SPE translates to streamlined sample preparation workflows compared to HNMs requiring liquid-liquid extraction [1].

Kinetic Modeling and Validation Studies for Advanced Oxidation/Reduction Water Treatment Processes

DCNM serves as an essential intermediate reference compound in kinetic modeling of free-radical-based treatment systems. Its measured absolute rate constants with eₐq⁻ (1.42 × 10¹⁰ M⁻¹ s⁻¹) and •OH (3.54 × 10⁸ M⁻¹ s⁻¹) are distinct from both CNM and BNM [1], meaning that computational models predicting HNM degradation under UV/H₂O₂, electron beam, or UV/chloramine conditions require compound-specific kinetic parameters. Procurement of pure DCNM is necessary for validating kinetic model predictions through controlled bench-scale experiments [2].

pH-Controlled Photodegradation Studies in Environmental Fate Research

DCNM's unique pH-dependent photolysis behavior—exhibiting a sharp rate increase as pH approaches its pKa (~7.5)—makes it an ideal model compound for investigating the role of deprotonation in UV-based destruction of N-DBPs [1]. Researchers studying the effectiveness of UV disinfection for HNM control at neutral to alkaline pH should specifically select DCNM, as TCNM remains photolytically inert across all pHs and therefore does not capture the pH-sensitive behavior relevant to real-world treatment scenarios [1]. DCNM's deprotonation-induced conjugation system fundamentally alters its photodegradation pathway from homolysis to heterolysis [1].

Groundwater Remediation Feasibility Testing Involving Zero-Valent Iron Permeable Reactive Barriers

DCNM's intermediate Fe⁰ reduction rate constant (153 L/(h·m²))—between TCNM (301 L/(h·m²)) and CNM (45.9 L/(h·m²))—makes it a critical compound for evaluating the efficacy of zero-valent iron permeable reactive barriers (PRBs) against chlorinated N-DBPs [1]. Since DCNM degradation proceeds via parallel hydrogenolysis and α-elimination pathways [1], procurement of pure DCNM enables site-specific column studies that inform PRB design parameters such as residence time and iron loading. Using TCNM as a surrogate would overestimate DCNM removal efficiency by approximately 2-fold [1].

Technical Documentation Hub

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